N-[2-(4-fluorophenyl)ethyl]cyclobutanamine
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine is an organic compound that features a cyclobutanamine core with a 4-fluorophenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanone with 4-fluorophenylethylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclobutanone is reacted with 4-fluorophenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is used as an intermediate in the synthesis of advanced materials, including polymers and organic electronic devices.
Biological Research: The compound is investigated for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]cyclobutanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]cyclopropanamine
- N-[2-(4-fluorophenyl)ethyl]cyclopentanamine
- N-[2-(4-fluorophenyl)ethyl]cyclohexanamine
Uniqueness
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct structural and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)8-9-14-12-2-1-3-12/h4-7,12,14H,1-3,8-9H2 |
InChI Key |
BLRZRCZJNAURLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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